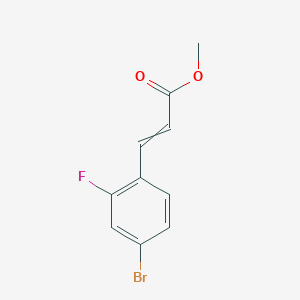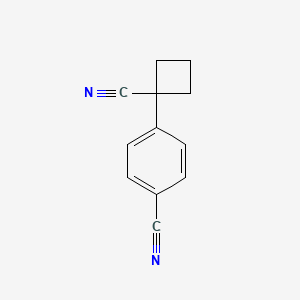![molecular formula C21H26N2O B8500511 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B8500511.png)
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol
描述
2-benzyl-8-pyridin-3-yl-2-azaspiro[45]decan-8-ol is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels. The exact methods can vary depending on the specific requirements and available resources.
化学反应分析
Types of Reactions
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .
相似化合物的比较
Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: This compound shares a similar spiro structure but differs in its functional groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyridine ring but differ in their overall structure and properties.
Uniqueness
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol is unique due to its specific spiro structure and the presence of both benzyl and pyridinyl groups. This unique structure gives it distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C21H26N2O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C21H26N2O/c24-21(19-7-4-13-22-15-19)10-8-20(9-11-21)12-14-23(17-20)16-18-5-2-1-3-6-18/h1-7,13,15,24H,8-12,14,16-17H2 |
InChI 键 |
LLGZRDPRRXSNDW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC12CCN(C2)CC3=CC=CC=C3)(C4=CN=CC=C4)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
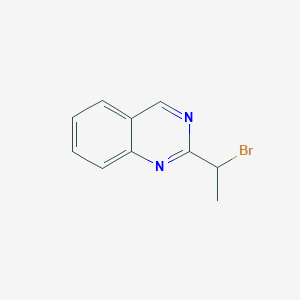
![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B8500447.png)
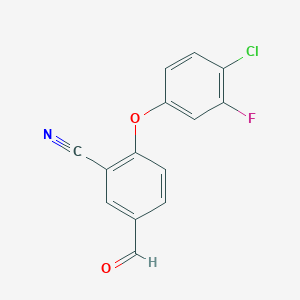
![3-Hydroxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B8500472.png)
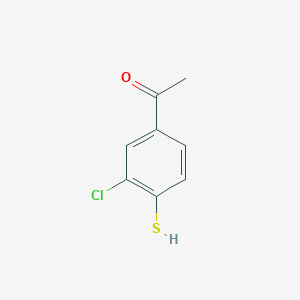
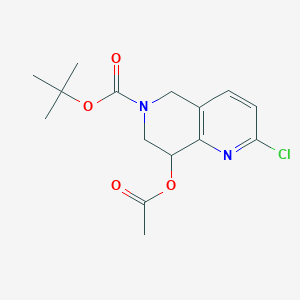
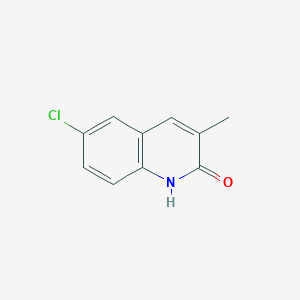
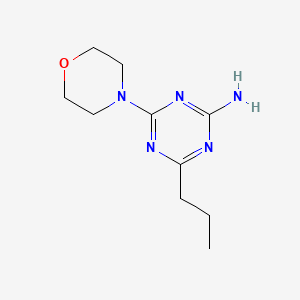

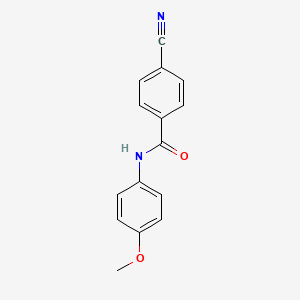
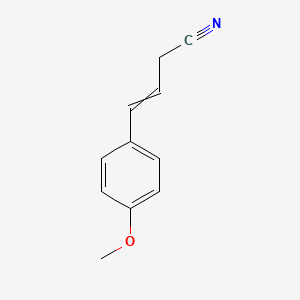
![1-[3-(3,3-Dimethylbutoxy)-5-ethoxyphenyl]ethanone](/img/structure/B8500504.png)
